molecular formula C13H16FNO2 B295045 1-Methyl-3-piperidinyl 4-fluorobenzoate

1-Methyl-3-piperidinyl 4-fluorobenzoate

Cat. No.: B295045
M. Wt: 237.27 g/mol
InChI Key: GVIXVJQTIQOTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-piperidinyl 4-fluorobenzoate is a chemical compound of interest in neuroscience and pharmacology research. Structurally, it is characterized by a piperidine ring system ester-linked to a 4-fluorobenzoate group. This structure is analogous to research compounds like 1-methyl-4-piperidyl 4-fluorobenzoate (known as 4-Fluoropipercaine), which has been investigated for its in vitro properties . Such analogs are noted for their potential interactions with key neurological targets. Preliminary research on related compounds suggests possible activity as dopamine transporter (DAT) inhibitors and sodium channel blockers, mechanisms that are fundamental to the study of neuronal signaling and analgesia . In research settings, these properties make such compounds valuable tools for probing the structure and function of the central nervous system. The high lipophilicity imparted by the fluorobenzoate moiety may facilitate blood-brain barrier penetration, making it a relevant subject for studies on centrally-acting substances . As a research chemical, this compound is provided as a high-purity material (≥98%) for in vitro investigation. It is essential to handle this compound in accordance with all applicable local and national regulations. This product is strictly for Laboratory Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 4-fluorobenzoate

InChI

InChI=1S/C13H16FNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

GVIXVJQTIQOTOL-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 3 Piperidinyl 4 Fluorobenzoate and Its Analogues

Established Synthetic Routes to the Core 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621) Structure

The creation of the fundamental 1-Methyl-3-piperidinyl 4-fluorobenzoate structure can be achieved by either forming the piperidine (B6355638) ring onto a pre-existing 4-fluorobenzoate moiety or by coupling a pre-formed N-methylpiperidine derivative with a 4-fluorobenzoyl group.

While direct synthesis of this compound via initial formation of a 4-fluorobenzoate scaffold followed by piperidine ring cyclization is not extensively documented in readily available literature, the principles of piperidine synthesis allow for the postulation of such routes. General methodologies for piperidine ring formation include the hydrogenation of pyridine (B92270) precursors, reductive amination of dicarbonyl compounds, and various cyclization reactions. nih.govwhiterose.ac.uk

One plausible, though not explicitly demonstrated, approach could involve a multi-step sequence starting from a suitable precursor that contains the 4-fluorobenzoate group. For instance, a carbonyl ene or Prins cyclization could be employed. nih.gov These reactions can form 3,4-disubstituted piperidines, with the stereochemical outcome often dependent on the catalyst and reaction conditions, allowing for access to either cis or trans isomers. nih.gov Another potential strategy is the use of radical cyclization of α-aminoalkyl radicals onto unactivated double bonds to construct the piperidine ring. rsc.org

A hypothetical reaction pathway is outlined below:

StepReaction TypeReactantsProduct
1Aldol CondensationA 4-fluorobenzoyl derivative and a suitable ketoneAn α,β-unsaturated ketone
2Michael AdditionThe α,β-unsaturated ketone and a nitrogen-containing nucleophileA δ-aminoketone
3Reductive AminationThe δ-aminoketone and a methylating agentThis compound

This table represents a theoretical pathway based on established organic chemistry principles.

A more direct and commonly referenced method for the synthesis of esters like this compound involves the esterification of a pre-existing piperidine alcohol with a carboxylic acid or its derivative. In this case, 1-methyl-3-piperidinol would be reacted with 4-fluorobenzoic acid or one of its activated forms, such as 4-fluorobenzoyl chloride. rsc.org

The synthesis of the precursor, 1-methyl-3-piperidinol, is well-established. It can be prepared from 3-hydroxypyridine (B118123) through methylation followed by reduction. The subsequent esterification with 4-fluorobenzoyl chloride would typically be carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A general reaction scheme is as follows:

Reactant 1Reactant 2Catalyst/ReagentProduct
1-Methyl-3-piperidinol4-Fluorobenzoyl chlorideTriethylamineThis compound
1-Methyl-3-piperidinol4-Fluorobenzoic acidDCC, DMAPThis compound

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Stereoselective Synthesis of this compound Isomers

The 3-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Methyl-3-piperidinyl 4-fluorobenzoate. The synthesis of specific stereoisomers is of significant interest as different isomers can exhibit distinct biological activities.

Stereoselective synthesis can be achieved by using a chiral starting material or by employing a stereoselective reaction. One approach would be to start with a chiral precursor, such as (R)- or (S)-3-hydroxypiperidine, which can then be N-methylated and subsequently esterified. The synthesis of enantiomerically pure (R)-1-methylpiperidin-3-amine has been documented, which could potentially be converted to the corresponding alcohol. researchgate.net

Alternatively, asymmetric synthesis strategies can be employed. For example, the asymmetric conjugate addition of a nucleophile to a chiral α,β-unsaturated amido ester has been used to prepare trans-3,4-disubstituted piperidines stereoselectively. nih.gov While not directly applied to the target compound, this methodology highlights the potential for controlling stereochemistry during ring formation.

A potential route to a specific enantiomer is outlined below:

Starting MaterialKey StepIntermediateFinal StepProduct
(R)-3-HydroxypiperidineN-methylation(R)-1-Methyl-3-piperidinolEsterification with 4-fluorobenzoyl chloride(R)-1-Methyl-3-piperidinyl 4-fluorobenzoate
(S)-3-HydroxypiperidineN-methylation(S)-1-Methyl-3-piperidinolEsterification with 4-fluorobenzoyl chloride(S)-1-Methyl-3-piperidinyl 4-fluorobenzoate

Radiosynthesis of Labeled this compound for Research Probes

For in vivo imaging studies, such as Positron Emission Tomography (PET), the compound can be labeled with a positron-emitting radionuclide. The most common isotopes for this purpose are Carbon-11 (¹¹C) and Fluorine-18 (B77423) (¹⁸F).

Carbon-11 Labeling: A common strategy for ¹¹C-labeling is the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. rsc.orgenamine.net For this compound, this would involve the synthesis of the des-methyl precursor, 3-piperidinyl 4-fluorobenzoate, followed by N-methylation with a ¹¹C-labeled methylating agent.

Fluorine-18 Labeling: The introduction of ¹⁸F can be achieved by labeling the 4-fluorobenzoate moiety. A common method is the nucleophilic substitution of a leaving group, such as a nitro or trimethylammonium group, on a benzoic acid precursor with [¹⁸F]fluoride. The resulting [¹⁸F]4-fluorobenzoic acid can then be activated and coupled with 1-methyl-3-piperidinol. chemrxiv.org The use of N-succinimidyl 4-[¹⁸F]fluorobenzoate (SFB) is a well-established method for labeling molecules with ¹⁸F. researchgate.net

A summary of potential radiosynthesis strategies:

IsotopePrecursorLabeling ReagentLabeled IntermediateFinal Step
¹¹C3-Piperidinyl 4-fluorobenzoate[¹¹C]CH₃I or [¹¹C]CH₃OTf-Direct labeling
¹⁸F4-Nitrobenzoic acid methyl esterK[¹⁸F]F/Kryptofix 2.2.2[¹⁸F]4-Fluorobenzoic acidEsterification with 1-methyl-3-piperidinol
¹⁸FN-succinimidyl-4-trimethylammonium triflate benzoate (B1203000)[¹⁸F]F⁻N-succinimidyl-4-[¹⁸F]fluorobenzoateCoupling with 1-methyl-3-piperidinol

Chemical Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, systematic modifications of its structure can be undertaken. This involves synthesizing a library of analogues where different parts of the molecule are varied to understand their impact on a particular biological activity.

Key areas for derivatization include:

The Piperidine Ring: The position of the ester group could be moved from the 3- to the 2- or 4-position. The N-methyl group could be replaced with other alkyl groups of varying size and lipophilicity.

The Benzoate Ring: The fluorine substituent can be moved to the ortho- or meta-positions, or replaced with other halogens (Cl, Br, I) or electron-donating or electron-withdrawing groups. Multiple substitutions on the ring can also be explored.

The Ester Linkage: The ester could be replaced with a bioisosteric group, such as an amide or an ether, to probe the importance of this functional group for activity. researchgate.net

A quantitative structure-activity relationship (QSAR) study on substituted benzoic acid esters of the isomeric 1-methyl-4-piperidinol has shown that analgesic potency is influenced by the length of ortho-substituents, the width of meta- and para-substituents, lipophilicity, and hydrogen-bond accepting ability. nih.gov Similar principles would likely apply to the 3-substituted isomer.

Position of ModificationExample of DerivatizationRationale for SAR Study
Piperidine N-substituentEthyl, Propyl, BenzylInvestigate the effect of steric bulk and lipophilicity at the nitrogen atom.
Benzoate Substituent Position2-Fluoro, 3-FluoroProbe the influence of substituent position on electronic and steric interactions.
Benzoate Substituent IdentityChloro, Methoxy, NitroEvaluate the impact of different electronic properties (electron-withdrawing vs. electron-donating).
Ester BioisostereAmide, EtherDetermine the importance of the ester functional group for activity and metabolic stability.

Modifications on the Piperidine Moiety

The piperidine moiety is a common scaffold in pharmacologically active compounds and offers multiple sites for chemical modification. Research efforts have focused on altering the substituents on the nitrogen atom and the carbon backbone of the piperidine ring to modulate activity and selectivity.

Systematic chemical modifications of related N-substituted piperidine compounds have shown that even minor changes can significantly impact biological activity. For instance, in a series of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives, the 6-fluoro-2-naphthylmethyl moiety was found to be crucial for its inhibitory activity. nih.gov Further structural alterations of the piperidine moiety in this series led to potent antagonists. nih.gov

Synthetic strategies for modifying the piperidine ring often involve multi-step sequences. A general approach for creating piperidine modification analogs can involve coupling reactions, such as the Suzuki coupling, to introduce aryl groups. nih.gov This process typically starts with a protected piperidine derivative, followed by deprotection and subsequent reaction with various reagents to introduce diverse functionalities. nih.gov For example, N-substituted piperidine analogs have been synthesized as potential agents for Alzheimer's disease, utilizing nipecotic acid building blocks to create N-benzyl-piperidine linked molecules. ajchem-a.com

In other studies, the piperidine ring itself has been replaced with other cyclic amines, such as a homopiperazine (B121016) or a piperidine ring system, to improve metabolic stability while retaining desired biological activity. nih.gov The synthesis of such analogs often involves reductive amination, a common method for forming C-N bonds. google.com For example, reacting N-Boc-piperidin-4-one with an amine in the presence of a reducing agent is a standard procedure. google.com

Table 1: Examples of Synthetic Modifications on the Piperidine Moiety

Modification Type Starting Material/Core Structure Key Reagents & Conditions Resulting Structure/Analogue Reference
Aryl Group Introduction Protected piperidine derivative Arylboronic acids, Pd(PPh3)4, Na2CO3, Microwave Aryl-substituted piperidine nih.gov
Ring System Replacement Piperazine-containing compound N-Boc-piperidin-4-one, reducing agent Piperidine analogue nih.govgoogle.com
N-Substituent Variation Nipecotic acid building blocks N/A N-benzyl-piperidine linked molecules ajchem-a.com
Alkyl Substitution 4-phenylpiperidine (B165713) derivative N/A 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine wikipedia.org

Modifications on the Fluorobenzoate Moiety

The fluorobenzoate portion of the molecule is another key area for synthetic modification. Alterations to this moiety can influence binding affinity, selectivity, and pharmacokinetic properties. Modifications can include changing the position of the fluorine atom, introducing additional substituents on the aromatic ring, or converting the ester linkage to an amide or other functional group.

The synthesis of fluorobenzoate derivatives often begins with the corresponding fluorobenzoic acid. For example, 4-fluorobenzoic acid can be esterified by refluxing in absolute ethanol (B145695) with a catalytic amount of sulfuric acid. globalscientificjournal.com This ethyl 4-fluorobenzoate can then be used in subsequent reactions. To create amide analogues, the fluorobenzoic acid can be activated and reacted with various amines. globalscientificjournal.com

For applications in positron emission tomography (PET), the fluorine atom is often the radioactive isotope ¹⁸F. The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a critical process for radiolabeling proteins and other biomolecules. nih.gov An improved method for this synthesis reduced the reaction time for the key fluorination step to form 4-[¹⁸F]fluorobenzaldehyde and utilized N,N'-disuccinimidyl carbonate for the rapid conversion to [¹⁸F]SFB at elevated temperatures. nih.gov This highlights the importance of efficient synthetic routes, especially when dealing with short-lived radioisotopes. nih.gov

Further modifications on the benzamide (B126) moiety of related compounds have been explored to establish structure-activity relationships. nih.gov These systematic changes help in identifying key interactions and optimizing the compound's properties.

Table 2: Synthetic Approaches for Modifying the Fluorobenzoate Moiety

Modification Type Starting Material Key Reagents & Conditions Product Reference
Esterification 4-fluorobenzoic acid Absolute Ethanol, H2SO4, Reflux Ethyl 4-fluorobenzoate globalscientificjournal.com
Amide Formation 4-fluorobenzoic acid Aniline derivative, Na2CO3 N-substituted-4-fluorobenzamide globalscientificjournal.com
Radiofluorination & Activation Bromo-precursor ¹⁸F-fluoride 4-[¹⁸F]fluorobenzaldehyde nih.govnih.gov
Conversion to Activated Ester 4-[¹⁸F]fluorobenzoic acid N,N'-disuccinimidyl carbonate, 150°C N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) nih.gov

Linker Chemistry and Conjugation Strategies for Probe Development

Developing probes from a lead compound like this compound requires the covalent attachment of a reporter group, such as a fluorophore or a radiolabel, via a chemical linker. symeres.com The choice of linker and the conjugation strategy are critical for the probe's function. unimi.it

Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com Cleavable linkers are designed to be stable in circulation but are broken under specific conditions, such as the acidic or enzymatic environment of a target tissue. symeres.com A well-known example of a "self-immolative" linker is the para-aminobenzyl alcohol (PAB) group, which degrades and releases its payload following a specific trigger. symeres.comunimi.it Non-cleavable linkers remain intact, and the payload is released after the degradation of the carrier molecule. symeres.com

Conjugation chemistry involves the reactions used to attach the linker to both the core molecule and the reporter group. "Click chemistry," particularly the copper-free variants, is a popular method due to its high efficiency and biocompatibility. symeres.com Other common strategies include the formation of stable amide bonds. For instance, N-succinimidyl esters, like [¹⁸F]SFB, are widely used to label proteins by reacting with lysine (B10760008) residues. nih.gov

The development of fluorescent probes often involves functionalizing a core structure with fluorescent tags. nih.gov For example, indole (B1671886) derivatives have been functionalized with various fluorescent tags to produce ligands with emissions spanning from green to near-infrared. nih.gov Another advanced strategy uses platinum(II) complexes as bifunctional linkers to coordinate small molecules, like a 4-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore, to antibodies. nih.gov The modular design of linkers, sometimes achieved through multi-component reactions like the Ugi four-component reaction, allows for the creation of customized probes with diverse properties. nih.gov

Table 3: Linker and Conjugation Strategies for Probe Development

Linker/Strategy Description Conjugation Chemistry Application Example Reference
Cleavable Linkers Linkers designed to break under specific physiological conditions (e.g., pH, enzymes). Varied, depends on trigger Drug delivery systems, ADCs symeres.com
Self-Immolative Linkers Spontaneously degrade to release a payload after an initial cleavage event. The para-aminobenzyl (PAB) group is a common example. 1,6-elimination cascade Controlled drug release symeres.comunimi.it
Non-Cleavable Linkers Form a stable connection; payload is released upon degradation of the carrier. Thioether or amide bonds Antibody-drug conjugates (ADCs) symeres.com
Click Chemistry Highly efficient and specific reactions, often bio-orthogonal. Copper-catalyzed or strain-promoted cycloadditions Labeling of biomolecules in aqueous environments symeres.comnih.gov
Activated Esters N-succinimidyl (NHS) esters react with primary amines to form stable amide bonds. Amide bond formation Radiolabeling of antibodies with [¹⁸F]SFB nih.gov
Platinum(II) Linkers Platinum complexes act as bifunctional coordinators to link molecules. Coordination chemistry Conjugating fluorophores to antibodies nih.gov

Molecular Pharmacology and Mechanism of Action of 1 Methyl 3 Piperidinyl 4 Fluorobenzoate

Receptor Binding Profile and Affinities

Without experimental data, the receptor binding profile of 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621) can only be speculated upon based on its structural motifs: a 1-methyl-3-piperidinyl group and a 4-fluorobenzoate moiety.

Exploration of Potential Interactions with Other Neurotransmitter Receptors (e.g., Dopamine (B1211576) Transporter)

The piperidine (B6355638) ring is a key structural element in many dopamine transporter (DAT) inhibitors. For example, the well-known DAT inhibitor GBR 12909 contains a piperazine (B1678402) ring, which is structurally related to piperidine. acs.org Research has shown that modifications to the piperidine or piperazine ring system can drastically alter binding affinity and selectivity for the DAT. While the 1-methyl-3-piperidinyl moiety could theoretically interact with the DAT, no experimental evidence confirms this for 1-Methyl-3-piperidinyl 4-fluorobenzoate.

Elucidation of Ligand-Target Interactions and Binding Modes

The specific ligand-target interactions and binding modes of this compound with any receptor are entirely speculative at this point. Molecular docking and computational modeling studies would be required to predict potential binding poses within the active sites of receptors like the σ1 receptor or the dopamine transporter. Such studies would need to be validated by experimental binding assays.

Intracellular Signaling Pathways Modulated by this compound

Given the lack of information on its receptor binding profile, it is impossible to determine which, if any, intracellular signaling pathways are modulated by this compound. The functional consequences of its interaction with any potential target protein remain uninvestigated.

Structure-Activity Relationships (SAR) of this compound Derivatives

The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. sci-hub.se Substitutions on this ring, including the nitrogen atom and the carbon atoms of the ring, can profoundly affect the compound's interaction with its biological target.

For derivatives of this compound, modifications to the piperidine ring can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. The N-methyl group is a key feature. Altering the size of the N-alkyl substituent can impact the compound's ability to fit into a receptor's binding pocket. For instance, increasing the chain length from methyl to ethyl or larger groups may lead to a decrease in potency due to steric hindrance. Conversely, smaller substituents or even the removal of the methyl group (to yield the N-H analog) can alter the compound's basicity and hydrogen bonding potential, which may be crucial for receptor interaction.

Substitutions on the carbon atoms of the piperidine ring also play a significant role. The introduction of small alkyl groups, such as a methyl group at the 2 or 4-position, can create diastereomers with distinct pharmacological activities. For example, in a related series of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide analgesics, the stereochemistry of the 3-methyl group on the piperidine ring was found to be a critical determinant of potency. nih.gov This highlights the importance of the three-dimensional arrangement of atoms for optimal interaction with the receptor.

Below is an illustrative data table summarizing the hypothetical impact of piperidine ring substitutions on the biological activity of this compound derivatives, based on general principles of medicinal chemistry.

Table 1: Illustrative Impact of Piperidine Ring Substitutions on Biological Activity

Compound R1 (N-substituent) R2 (Ring Substituent) Relative Potency Rationale
Parent -CH₃ -H 1.0 Baseline compound
1a -H -H 0.7 Removal of the N-methyl group may alter basicity and reduce van der Waals interactions in the binding pocket.
1b -CH₂CH₃ -H 0.5 Increased steric bulk from the N-ethyl group may lead to a poorer fit in the receptor.
1c -CH₃ 2-CH₃ 1.2 (cis) / 0.8 (trans) Introduction of a methyl group can enhance binding through additional hydrophobic interactions, with stereochemistry being critical.
1d -CH₃ 4-CH₃ 0.9 Substitution at the 4-position may have a less pronounced effect depending on the receptor topology.

The 4-fluorobenzoate portion of the molecule is critical for its interaction with target receptors. The fluorine atom, in particular, can significantly influence the electronic properties of the aromatic ring and its ability to participate in various non-covalent interactions. The strategic placement of fluorine in drug candidates can modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov

Modifications to the fluorobenzoate moiety can be explored in several ways:

Position of the Fluorine Atom: Moving the fluorine atom from the para- (4-position) to the meta- (3-position) or ortho- (2-position) can have a dramatic effect on receptor affinity. This is because the position of the electronegative fluorine atom alters the molecule's dipole moment and its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with the receptor. In many CNS-active compounds, fluoro-phenyl groups are known to contribute significantly to the pharmacological activity. researchgate.net

Replacement of the Fluorine Atom: Substituting the fluorine atom with other halogens (e.g., chlorine, bromine) or with small electron-donating or electron-withdrawing groups (e.g., methyl, cyano, methoxy) can probe the electronic and steric requirements of the binding site. For instance, replacing fluorine with a larger chlorine atom might be detrimental if the binding pocket is sterically constrained.

The following table illustrates potential changes in receptor affinity based on modifications to the fluorobenzoate moiety, drawing from general SAR principles for aromatic ring substitutions.

Table 2: Illustrative Influence of Fluorobenzoate Moiety Modifications on Receptor Affinity

Compound Substituent(s) on Benzoate (B1203000) Ring Relative Receptor Affinity Rationale
Parent 4-F 1.0 Baseline compound with a para-fluoro substituent.
2a 3-F 0.8 Shifting the fluorine to the meta position may alter key electronic interactions with the receptor.
2b 2-F 0.4 An ortho-fluoro substituent can cause significant steric hindrance and alter the conformation of the benzoate group.
2c 4-Cl 0.9 Chlorine is larger than fluorine, which may slightly decrease affinity if the binding pocket is tight.
2d 4-CH₃ 0.7 A methyl group is electron-donating and larger than fluorine, potentially altering both electronic and steric interactions.
2e 4-CN 1.1 A cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor, potentially enhancing affinity.

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. For this compound, the piperidine ring typically adopts a chair conformation. The ester linkage at the 3-position can be either axial or equatorial, and the relative stability of these conformers can influence how the molecule presents itself to the receptor. Computational studies and spectroscopic techniques are often employed to determine the preferred conformation.

Bioisosteric replacement is a key strategy in drug design used to improve a compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com This involves replacing a functional group with another that has similar physical or chemical properties. In the context of this compound, several bioisosteric replacements could be considered during lead optimization:

Ester Linkage Replacement: The ester group could be replaced with an amide, a reverse amide, or a stable ether linkage. This can alter the molecule's hydrogen bonding capabilities, metabolic stability, and conformational flexibility.

Piperidine Ring Bioisosteres: The piperidine ring itself could be replaced with other cyclic amines, such as a pyrrolidine (B122466) or azetidine (B1206935) ring. This would change the ring size and geometry, which could lead to improved selectivity or pharmacokinetic properties.

Fluorine Bioisosteres: Fluorine is often considered a bioisostere of a hydrogen atom or a hydroxyl group. nih.gov Its replacement with hydrogen would remove the electronic effects of the fluorine, while replacement with a hydroxyl group would introduce hydrogen bonding capabilities.

The table below provides examples of potential bioisosteric replacements and their anticipated impact.

Table 3: Illustrative Bioisosteric Replacements in Lead Optimization

Compound Bioisosteric Replacement Potential Impact
3a Ester replaced with an amide Increased metabolic stability, altered hydrogen bonding.
3b Piperidine replaced with pyrrolidine Altered ring pucker and orientation of substituents, potentially affecting receptor fit.
3c 4-Fluoro group replaced with a hydroxyl group Introduction of hydrogen-bond donating and accepting capabilities, potentially increasing affinity but also altering metabolism.
3d Phenyl ring replaced with a thiophene (B33073) ring Changes in aromaticity and electronic distribution, which may affect receptor interactions.

Preclinical Pharmacokinetic and Metabolic Investigations of 1 Methyl 3 Piperidinyl 4 Fluorobenzoate in Animal Models

Biodistribution Studies in Preclinical Species

Typically, biodistribution studies are conducted in rodent models, such as mice and rats, to determine the tissue and organ distribution of a compound. These studies are crucial for identifying potential target organs and understanding the compound's disposition. However, no published research was found that specifically investigates the biodistribution of 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621).

In Vivo Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models are essential for characterizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This information helps in predicting the compound's behavior in humans.

Absorption and Distribution Characteristics

Data on the absorption and distribution of 1-Methyl-3-piperidinyl 4-fluorobenzoate, including its rate and extent of absorption and its volume of distribution in various animal models, is not available in the public domain.

Clearance Mechanisms in Animal Models

Similarly, there is no available information regarding the mechanisms by which this compound is cleared from the body in preclinical species.

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental in early drug discovery to assess a compound's metabolic fate.

Hepatic Microsomal Stability Studies

Hepatic microsomal stability assays are commonly used to evaluate the intrinsic clearance of a compound by liver enzymes. No studies reporting the stability of this compound in mouse, rat, or human liver microsomes were found.

Identification of Major Metabolites

The identification of major metabolites is a key step in understanding a compound's biotransformation pathways. There is no publicly available data on the metabolites of this compound.

Enzymatic Pathways of Biotransformation

The biotransformation of xenobiotics is a critical aspect of their pharmacokinetic profile, dictating their duration of action and the nature of their metabolites. For the compound this compound, while direct and specific metabolic studies in animal models are not extensively documented in publicly available literature, its enzymatic breakdown can be predicted based on its structural features and data from related N-methylpiperidine and benzoate-containing molecules. The primary enzymatic pathways anticipated to be involved in its metabolism are ester hydrolysis and oxidation via cytochrome P450 (CYP) enzymes.

The metabolism of this compound is expected to proceed through several key enzymatic reactions. The most prominent of these is the hydrolysis of the ester bond, a common metabolic route for ester-containing compounds, catalyzed by various esterases present in the liver, plasma, and other tissues. This reaction would cleave the molecule into two primary metabolites: 1-methyl-3-piperidinol and 4-fluorobenzoic acid.

Following or in parallel with ester hydrolysis, the piperidine (B6355638) and benzoate (B1203000) moieties can undergo further biotransformation. The N-methyl group on the piperidine ring is susceptible to N-demethylation, a reaction frequently catalyzed by cytochrome P450 enzymes. Specifically, isoforms such as CYP2B6, CYP2C19, and CYP2D6 have been implicated in the demethylation of other N-methylpiperidine-containing compounds. nih.gov The resulting N-demethylated metabolite can then undergo further metabolism.

Additionally, the piperidine ring itself can be a substrate for hydroxylation at various positions, another common reaction mediated by CYP enzymes. The specific isoform involved would determine the position of hydroxylation. The 4-fluorobenzoate portion, following its liberation by ester hydrolysis, is likely to undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion. It is also possible that the aromatic ring of the 4-fluorobenzoate moiety undergoes hydroxylation prior to conjugation.

A summary of the predicted metabolic pathways is presented in the table below.

Metabolic Pathway Enzyme Family Precursor Resulting Metabolite
Ester HydrolysisEsterasesThis compound1-Methyl-3-piperidinol and 4-Fluorobenzoic acid
N-DemethylationCytochrome P450 (e.g., CYP2B6, CYP2C19, CYP2D6)This compound3-Piperidinyl 4-fluorobenzoate
N-DemethylationCytochrome P450 (e.g., CYP2B6, CYP2C19, CYP2D6)1-Methyl-3-piperidinol3-Piperidinol
Ring HydroxylationCytochrome P450This compoundHydroxylated derivatives
Ring HydroxylationCytochrome P4501-Methyl-3-piperidinolHydroxylated derivatives

Computational and Theoretical Studies on 1 Methyl 3 Piperidinyl 4 Fluorobenzoate

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. wikipedia.orgresearchgate.net For analogues of 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621), particularly piperidine-based compounds targeting the dopamine (B1211576) transporter (DAT), QSAR studies have been instrumental. These models are crucial for predicting the activity of newly designed molecules before their synthesis, thereby saving time and resources. mdpi.comnih.gov

A key approach in this area is the 3D-QSAR method known as Comparative Molecular Field Analysis (CoMFA). In a study of piperidine-based analogues of cocaine, CoMFA was used to explore their binding at the dopamine transporter. nih.gov The process involved generating pharmacophore models and aligning the compounds to create a 3D model that correlates molecular properties with binding affinity. nih.gov

The results of the CoMFA models indicated that both steric (shape and size) and electrostatic (charge distribution) interactions are critical for the binding of the 3-substituents of the piperidine (B6355638) ring to the DAT. nih.gov The models were highly predictive, as shown by their statistical validation. For instance, two optimized models yielded high conventional correlation coefficients (r²) of 0.997 and 0.993, and leave-one-out cross-validated coefficients (q²) of 0.828 and 0.849, respectively. nih.gov Such high q² values (well above the 0.5 threshold for a predictive model) demonstrate the robustness and predictive power of the derived QSAR models. The contour maps generated from these models provide a visual guide for designing new DAT inhibitors, highlighting regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential would enhance binding affinity. nih.gov

Table 1: Statistical Results of Optimized CoMFA Models for Piperidine Analogues nih.gov
Modelr² (Conventional Correlation Coefficient)q² (Cross-validated Coefficient)Steric ContributionElectrostatic Contribution
Model 10.9970.8280.6210.379
Model 20.9930.8490.4930.507

Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a high-resolution crystal structure of a target receptor, ligand-based drug design becomes an essential strategy. nih.goviptonline.com This approach relies on the principle that molecules with similar structures often exhibit similar biological activities. Pharmacophore modeling is a cornerstone of ligand-based design, identifying the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with its biological target. nih.govresearchgate.net

For piperidine-based ligands, pharmacophore models have been developed using the structures of known active compounds. nih.gov For example, the Genetic Algorithm Similarity Program (GASP) method was used to generate pharmacophore models based on representative piperidine analogues of cocaine. nih.gov These models serve as 3D queries to screen virtual libraries for novel compounds with the potential for similar biological activity, a process known as scaffold hopping. iptonline.com

The design strategy often involves synthesizing and evaluating a series of compounds with systematic structural modifications. scispace.com For instance, studies on 3,4-disubstituted piperidines have explored how different substituents and their stereochemistry affect selectivity and potency at monoamine transporters (DAT, SERT, NET). researchgate.netebi.ac.uk This iterative process of design, synthesis, and testing, guided by pharmacophore models, helps in refining the structural requirements for optimal activity and selectivity. researchgate.net The ultimate goal is to create a comprehensive structure-activity relationship (SAR) that can guide the development of compounds with a desired pharmacological profile. chemrxiv.org

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.govnih.gov This method is invaluable for understanding the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand in the receptor's binding pocket. nih.govresearchgate.net

For piperidine-based scaffolds, docking studies have provided significant insights into their binding mechanisms with various protein targets. For example, docking analyses of novel 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their ability to bind to targets in cancer cell lines, with the results helping to rationalize their cytotoxic effects. nih.gov In another study, docking of a potent piperidine-containing inhibitor into the HIV-1 protease active site revealed key ligand-binding properties that could be exploited for further optimization. nih.gov These studies typically show that the basic nitrogen of the piperidine ring makes crucial interactions with acidic residues in the receptor, such as aspartate or glutamate. chemrxiv.org The docking results, including the calculated binding affinity or docking score, help prioritize compounds for further experimental testing. researchgate.netsemanticscholar.org

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comdntb.gov.ua This is crucial for understanding the conformational flexibility of both the ligand and the receptor and how they adapt to each other upon binding.

MD simulations have been employed to study the inhibitory mechanisms of aryl formyl piperidine derivatives. mdpi.com These simulations revealed that the binding of an inhibitor can induce significant conformational changes in the flexible regions of the target enzyme. mdpi.com For instance, differences in the 1-substituent on the piperidine ring led to varied movements in the enzyme's "lid" domain, which in turn affected the orientation of the inhibitor's tail and its interactions with charged residues. mdpi.com This detailed understanding of the dynamic interplay between a ligand and its receptor is critical for explaining differences in inhibitory potency among a series of analogues. mdpi.com Furthermore, understanding the conformational preferences of the fluorinated piperidine ring itself, as influenced by factors like dipole-dipole interactions, is also vital for predicting its behavior in a biological environment. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule. researchgate.net These calculations can determine properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is critical for understanding a molecule's reactivity and its potential for non-covalent interactions.

For molecules containing a 4-fluorobenzoate moiety, quantum chemical studies on related structures, like ortho- and para-substituted fluorobenzoic acids, are highly relevant. uc.pteurjchem.com These calculations have investigated the intramolecular interactions between the carboxylic group and the halogen substituent, analyzing their effects on the molecule's conformational landscape and properties. uc.pt The analysis of the electronic structure of fluorinated compounds has also shown that fluorine atoms can form covalent bonds accompanied by a significant transfer of electron density, which alters the hybridization of the adjacent carbon atoms from sp² to sp³. researchgate.net This has a profound effect on the local electronic environment. Such calculations can help rationalize the binding affinity and mechanism of action of 1-Methyl-3-piperidinyl 4-fluorobenzoate by providing a detailed picture of its electronic and structural properties. researchgate.netmdpi.commdpi.com

Advanced Analytical and Bioanalytical Methodologies for 1 Methyl 3 Piperidinyl 4 Fluorobenzoate Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of a compound from impurities and matrix components. For a molecule like 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621), both High-Performance Liquid Chromatography (HPLC) and its successor, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of pharmaceutical compounds. In the analysis of 1-Methyl-3-piperidinyl 4-fluorobenzoate, a reversed-phase HPLC method would be the standard approach. This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase.

A typical HPLC method for this compound would employ a gradient elution, starting with a high proportion of aqueous buffer and gradually increasing the percentage of an organic solvent like acetonitrile (B52724) or methanol. This ensures the effective separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the 4-fluorobenzoyl chromophore exhibits maximum absorbance, likely in the 230-260 nm range. For method validation, parameters such as linearity, accuracy, precision, and specificity are evaluated to ensure the method is reliable for its intended purpose. ekb.eg

Table 1: Example HPLC Purity Analysis Parameters for this compound This table is illustrative and based on typical methods for similar compounds.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Retention Time ~12.5 min
Purity (Example) 99.5% (by area percent)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This advancement leads to substantially higher resolution, improved sensitivity, and much faster analysis times. A method that takes 20-30 minutes on an HPLC system can often be reduced to under 5 minutes using UHPLC, dramatically increasing sample throughput.

For this compound, converting an HPLC method to UHPLC would involve using a shorter column with smaller particles and operating at higher pressures. The increased resolving power allows for better separation of closely related impurities, providing a more accurate purity profile. This is particularly advantageous in stability studies or when analyzing complex mixtures.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC), it becomes an unparalleled tool for both quantifying compounds in complex biological matrices and elucidating the structures of their metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids such as plasma, urine, and tissue homogenates due to its exceptional sensitivity and selectivity. ekb.egnih.gov The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) is selected and fragmented, and a resulting unique product ion is monitored. This process provides two levels of mass selectivity, minimizing interference from other components in the matrix. nih.gov

For this compound, the protonated molecule [M+H]⁺ would serve as the precursor ion. The most probable fragmentation would occur at the ester linkage or within the piperidine (B6355638) ring. A stable, isotopically labeled version of the analyte is often used as an internal standard to ensure high accuracy and precision. nih.gov Method validation must assess matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological sample. researcher.life

Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification in Plasma This table is illustrative and based on established principles.

ParameterValue
LC Column UHPLC C18, 2.1 x 50 mm, 1.8 µm
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 238.14 (Calculated for C₁₃H₁₉FNO₂)
Product Ion (m/z) 123.01 (Fragment for 4-fluorobenzoyl)
Monitoring Mode Multiple Reaction Monitoring (MRM)
Lower Limit of Quantification (LLOQ) ~0.1 - 1 ng/mL
Linear Range 1 - 1000 ng/mL

High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). nih.gov This precision allows for the determination of the elemental composition of an ion, a critical step in identifying unknown metabolites. ijpras.comthermofisher.com

In a typical metabolite identification study, a biological sample (e.g., from hepatocytes incubation or an in vivo study) is analyzed by LC-HRMS. The resulting data is processed to find masses corresponding to potential metabolic transformations of this compound. Common metabolic pathways for a compound with this structure could include N-demethylation, hydrolysis of the ester bond, and hydroxylation at various positions on the piperidine or aromatic rings. semanticscholar.org

Table 3: Potential Metabolites of this compound for HRMS Screening This table is illustrative, showing predicted biotransformations.

MetaboliteBiotransformationFormulaCalculated Exact Mass (m/z)
Parent-C₁₃H₁₈FNO₂238.1343
M1N-demethylationC₁₂H₁₆FNO₂224.1187
M2Ester HydrolysisC₆H₁₃NO116.1019
M3Hydroxylation (Ring)C₁₃H₁₈FNO₃254.1292

While HRMS can provide the elemental formula of a metabolite, it often cannot distinguish between structural isomers (e.g., hydroxylation at different carbon atoms). Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry technique that addresses this challenge by providing vibrational (infrared) spectra of mass-selected ions. nih.gov

The experimental IR spectrum of a metabolite ion is compared with theoretical spectra calculated for all possible isomeric structures using computational chemistry. nih.govresearchgate.net A close match between the experimental and a calculated spectrum allows for the unambiguous identification of the metabolite's structure. For instance, if HRMS identifies a hydroxylated metabolite (C₁₃H₁₈FNO₃), IRIS could be employed to definitively determine if the hydroxyl group is on the piperidine ring or the fluorophenyl ring by matching the unique vibrational fingerprint. nih.gov This technique is exceptionally powerful for the conclusive structural characterization of metabolites discovered during drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

No published ¹H NMR or ¹³C NMR data for this compound were found. This information is crucial for the unambiguous confirmation of the compound's chemical structure, including the connectivity of the 1-methyl-3-piperidinyl and 4-fluorobenzoate moieties.

Radioanalytical Techniques for Labeled Compounds in Research

There is no available information regarding the synthesis or study of radiolabeled this compound.

Radio-TLC for Metabolic Profiling

No studies utilizing Radio-TLC for the metabolic profiling of this compound have been reported in the scientific literature. Such studies would be necessary to understand the biotransformation and metabolic fate of the compound in biological systems.

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Therapeutic Targets and Mechanisms for Preclinical Development

The chemical structure of 1-Methyl-3-piperidinyl 4-fluorobenzoate (B1226621), which combines a fluorinated benzoic acid with an N-methylpiperidine moiety, suggests several potential avenues for preclinical investigation into its therapeutic targets and mechanisms of action. Research into related fluorobenzoates of piperidine (B6355638) derivatives has been conducted with the goal of identifying new antiviral agents. researchgate.net This indicates that a primary area of future preclinical development could be the evaluation of 1-Methyl-3-piperidinyl 4-fluorobenzoate for its efficacy against a range of viral pathogens.

Furthermore, the piperidine ring is a common pharmacophore in compounds targeting the central nervous system (CNS). wikipedia.org For instance, various 4-phenylpiperidine (B165713) derivatives are known to act as potent dopamine (B1211576) reuptake inhibitors, and have been explored as potential treatments for cocaine addiction. wikipedia.org Structurally similar compounds to this compound have been investigated for their activity as atypical dopamine transporter (DAT) inhibitors, which have shown therapeutic promise in preclinical models of psychostimulant use disorders. nih.gov Therefore, a logical direction for future preclinical research would be to investigate the binding affinity and functional activity of this compound at dopamine, serotonin, and norepinephrine (B1679862) transporters.

Another potential therapeutic area for this class of compounds is in the modulation of inflammatory pathways. The scaffold of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one has been chemically modified to develop novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. nih.gov Given the presence of the piperidine moiety, it would be valuable to conduct preclinical screening of this compound for activity against NLRP3 and other inflammasomes.

Development of Advanced Analogues with Improved Preclinical Pharmacological Profiles

The development of advanced analogues of a lead compound is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For this compound, future research should focus on systematic structural modifications to optimize its preclinical pharmacological profile.

Based on studies of related compounds, key areas for analogue development include:

Modification of the Piperidine Ring Substitution: The position and nature of the substituent on the piperidine ring can significantly impact biological activity. For example, in a series of 4-phenylpiperidine derivatives, the stereochemistry at the 3- and 4-positions was crucial for potency as dopamine reuptake inhibitors. wikipedia.org Synthesis and preclinical testing of isomers of this compound, as well as analogues with different alkyl or aryl substituents at various positions on the piperidine ring, could lead to compounds with improved activity and selectivity.

Alterations to the Fluorobenzoate Moiety: The fluorine substitution on the benzoate (B1203000) ring is known to influence metabolic stability and receptor binding. Preclinical studies could explore the effects of altering the position of the fluorine atom (e.g., 2-fluoro or 3-fluoro isomers) or replacing it with other halogens or small electron-withdrawing groups.

Ester Linkage Modification: The ester linkage in this compound may be susceptible to hydrolysis by esterases in vivo. The development of more metabolically stable analogues, such as those with amide or ether linkages, could improve pharmacokinetic properties like half-life and bioavailability.

A summary of potential analogue classes for future preclinical development is presented in the table below.

Analogue ClassRationale for Development
Positional Isomers of the FluorobenzoateTo investigate the influence of fluorine substitution patterns on target binding and metabolic stability.
Stereoisomers of the Piperidinyl MoietyTo determine the optimal stereochemistry for target engagement and potency, as seen in related dopamine reuptake inhibitors. wikipedia.org
Analogues with Modified Piperidine N-Alkyl GroupTo explore the impact of the N-substituent on selectivity and potency for CNS targets.
Bioisosteric Replacement of the Ester LinkageTo enhance metabolic stability and improve pharmacokinetic profiles by replacing the ester with more stable functional groups such as amides or ethers.
Analogues with Diverse Aryl SubstitutionsTo expand the structure-activity relationship (SAR) by replacing the 4-fluorophenyl group with other substituted or unsubstituted aryl or heteroaryl rings, potentially discovering novel activities.

Application as a Research Probe in Animal Models for Disease Pathophysiology Studies

While specific in vivo data for this compound is not currently available, its potential to interact with CNS targets suggests its utility as a research probe in animal models of neurological and psychiatric disorders. Should preclinical studies confirm its activity as a dopamine reuptake inhibitor, it could be employed in rodent models of Parkinson's disease, ADHD, or substance use disorders to investigate the role of the dopamine system in the pathophysiology of these conditions.

For example, in animal models of Parkinson's disease, a selective dopamine transporter ligand can be used to assess the integrity of dopaminergic neurons and to study the effects of potential neuroprotective therapies. If this compound demonstrates high affinity and selectivity for DAT, it could be radiolabeled and used in positron emission tomography (PET) imaging studies in non-human primates to visualize and quantify dopamine transporter levels in the brain.

Furthermore, if antiviral activity is established, this compound could be utilized in animal models of viral infections to study viral life cycles and the mechanisms of antiviral drug action.

Integration of Omics Technologies for Systems-Level Understanding of Compound Action

To gain a comprehensive understanding of the biological effects of this compound, future preclinical research should integrate various "omics" technologies. A systems biology approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and potential off-target effects. google.com

For instance, in vitro treatment of relevant cell lines (e.g., neuronal cells or immune cells) with this compound, followed by transcriptomic analysis (e.g., RNA-sequencing), could identify gene expression signatures and perturbed cellular pathways. genome.jp This could reveal novel therapeutic targets and provide insights into the compound's broader biological impact. Proteomic and metabolomic profiling of tissues from animal models treated with the compound could further elucidate its downstream effects on protein expression and metabolic networks.

The integration of these multi-omics datasets can help in constructing detailed models of the compound's action, predicting potential toxicities, and identifying biomarkers of response for future translational studies. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.